Cas no 33948-22-0 (Iminostilbene N-Carbonyl Chloride)

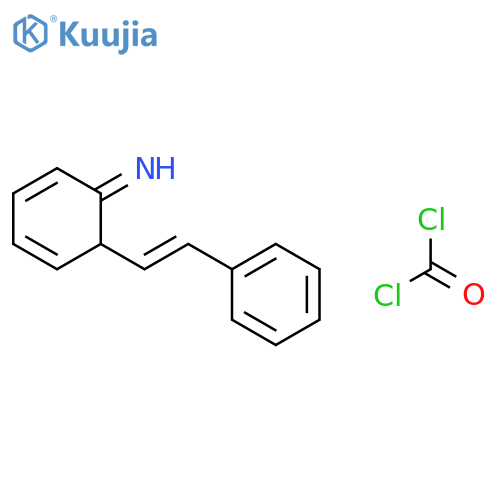

33948-22-0 structure

商品名:Iminostilbene N-Carbonyl Chloride

CAS番号:33948-22-0

MF:C15H10ClNO

メガワット:255.699002742767

MDL:MFCD00792462

CID:54158

PubChem ID:24879048

Iminostilbene N-Carbonyl Chloride 化学的及び物理的性質

名前と識別子

-

- Iminostilbene carbonyl chloride

- IMINOSTILBENE CARBONYL CHLORIDE (BROMINE FREE)

- IMINOSTILBENE CARBONYL CHLORIDE (NON-BROMINE FREE)

- CHLOROCARBONYL LIMINOSTILBEN

- DIBENZ [B,F]AZEPINE-5-CARBONYL CHLORIDE

- IMINOSTILBENE-5-CARBONYL CHLORIDE

- 5-chlorocarbonyl iminostilbene

- 5H-DIBENZ[B,F]AZEPINE-5-CARBONYL CHLORIDE

- 5-(Chlorocarbonyl)-5H-dibenzo[b,f]azepine

- N-Chlorocarbonyliminostilbene

- 10,11-DIHYDRO-DIBENZ[B,F]AZEPINE-5-CARBONYL CHLORIDE

- Iminostilbene N-Carbonyl Chloride

- Iminostilbene N-carbonylchloride

- 5H-Dibenzo[b,f]azepine-5-carbonyl chloride

- C15H10ClNO

- Dibenz[b,f]azepine-5-carbonyl chloride

- VUJ563PAI3

- APJYHXJGXDPGBA-UHFFFAOYSA-N

- 5-(Chlorocarbonyl)-5H-dibenz[b,f]azepine

- 5-(Chlorocarbonyl)-5H-dibenz(b,f)azepine

- N-(Chlorocarbonyl)-5H-dibenz[b,f]azepine

- C

- Dibenz [b,f]azepine-5-carbonyl chloride, 95%

- A822012

- 5H-DIBENZO(B,F)AZEPINE-5-CARBONYL CHLORIDE

- CARBAMAZEPINE IMPURITY F

- 5H-Dibenzo[b,f]azepine-5-carbonyl Chloride; 5-Chlorocarbonyliminostilbene; Iminostilbene N-Carbonyl Chloride; Carbamazepine Impurity F

- N-(CHLOROCARBONYL)-5H-DIBENZ(B,F)AZEPINE

- DTXSID00187567

- AS-13135

- (Z)-5H-dibenzo[b,f]azepine-5-carbonyl chloride

- MFCD00792462

- N-chlorocarbonyl dibenz[b,f]azepine

- 5-chlorocarbonyl-5H-dibenz[b,f]azepine

- CARBAMAZEPINE IMPURITY F [EP IMPURITY]

- 5H-Dibenzo[b,f]azepine-5-carbonylchloride

- UNII-VUJ563PAI3

- 5-chlorocarbonyldibenz[b,f]azepine

- NS00120172

- 5H-Dibenzo[b,f]azepine-5-carbonyl chloride #

- AKOS005478792

- CHEMBL3580715

- 33948-22-0

- SCHEMBL2211282

- AC-30188

- Q-200954

- FT-0620440

- 5H-Dibenzo[b,f]azepine-5-carbonyl Chloride (5-Chlorocarbonyliminostilbene)

- CARBAMAZEPINE IMPURITY F [IP]

- 5H-dibenz[b,f]azepine-5-carbonylchloride

- benzo[b][1]benzazepine-11-carbonyl chloride

- DB-015106

- 2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,9,12,14-HEPTAENE-2-CARBONYL CHLORIDE

- STK551771

-

- MDL: MFCD00792462

- インチ: 1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H

- InChIKey: APJYHXJGXDPGBA-UHFFFAOYSA-N

- ほほえんだ: ClC(N1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)=O

計算された属性

- せいみつぶんしりょう: 255.04500

- どういたいしつりょう: 255.045

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 20.3

じっけんとくせい

- 色と性状: 白色または茶色の粉末

- 密度みつど: 1.316

- ゆうかいてん: 149-153 °C (lit.)

- ふってん: 413.7oCat 760 mmHg

- フラッシュポイント: 204oC

- 屈折率: 1.651

- PSA: 20.31000

- LogP: 4.73230

- ようかいせい: 未確定

Iminostilbene N-Carbonyl Chloride セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 危険レベル:8

- リスク用語:R34

- 包装グループ:II

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26;S36/37/39;S45

Iminostilbene N-Carbonyl Chloride 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Iminostilbene N-Carbonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D757309-500g |

Iminostilbene N-Carbonyl Chloride |

33948-22-0 | 99% | 500g |

$965 | 2023-05-17 | |

| TRC | I445010-250mg |

Iminostilbene N-Carbonyl Chloride |

33948-22-0 | 250mg |

$ 109.00 | 2023-09-07 | ||

| abcr | AB336573-25 g |

Dibenz [b,f]azepine-5-carbonyl chloride; . |

33948-22-0 | 25g |

€645.00 | 2023-06-21 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2433-100MG |

33948-22-0 | 100MG |

¥5522.54 | 2023-01-14 | |||

| Aaron | AR003ROQ-100g |

Iminostilbene N-Carbonyl Chloride |

33948-22-0 | 98% | 100g |

$181.00 | 2025-01-22 | |

| Aaron | AR003ROQ-25g |

Iminostilbene N-Carbonyl Chloride |

33948-22-0 | 98% | 25g |

$72.00 | 2025-01-22 | |

| A2B Chem LLC | AB74750-25g |

5H-Dibenzo[b,f]azepine-5-carbonyl chloride |

33948-22-0 | 95% | 25g |

$236.00 | 2024-04-20 | |

| Aaron | AR003ROQ-5g |

Iminostilbene N-Carbonyl Chloride |

33948-22-0 | 98% | 5g |

$17.00 | 2025-01-22 | |

| eNovation Chemicals LLC | D757309-5g |

Iminostilbene N-Carbonyl Chloride |

33948-22-0 | 99% | 5g |

$75 | 2024-06-07 | |

| eNovation Chemicals LLC | D757309-5g |

Iminostilbene N-Carbonyl Chloride |

33948-22-0 | 99% | 5g |

$70 | 2025-02-27 |

Iminostilbene N-Carbonyl Chloride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:33948-22-0)亚氨基芪甲酰氯

注文番号:LE25839946

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:49

価格 ($):discuss personally

Iminostilbene N-Carbonyl Chloride 関連文献

-

1. The detection of ionic intermediates during the bromination of 5H-dibenz[b,f]azepine-5-carboxamide in 1,2-dichloroethaneGiuseppe Bellucci,Cinzia Chiappe,Franco Marioni,Fabio Marchetti J. Chem. Soc. Perkin Trans. 2 1992 637

-

Lidia Oberleitner,Sergei A. Eremin,Andreas Lehmann,Leif-Alexander Garbe,Rudolf J. Schneider Anal. Methods 2015 7 5854

33948-22-0 (Iminostilbene N-Carbonyl Chloride) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:33948-22-0)Dibenz[b,f]azepine-5-carbonyl chloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:33948-22-0)Iminostilbene N-Carbonyl Chloride

清らかである:99%

はかる:25g

価格 ($):232.0